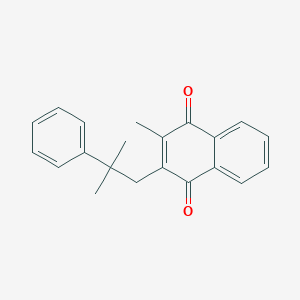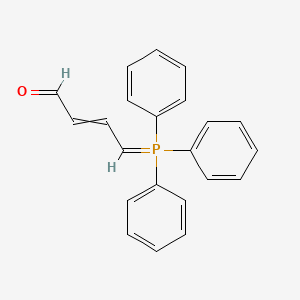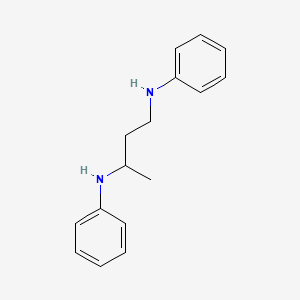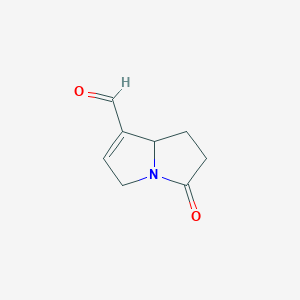
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.165 g/mol This compound is characterized by a pyrrolizine ring structure, which consists of a pyrrole ring fused to a pyrrolidine ring
Preparation Methods
The synthesis of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolizine precursor with an oxidizing agent to introduce the oxo group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions In biology, it may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active compoundsIn industry, it may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways within a biological system. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-7-carbaldehyde can be compared with other similar compounds, such as pyrrolidines, 3-pyrrolines, and aldehydes. These compounds share structural similarities but differ in their chemical properties and reactivity. For example, pyrrolidines are saturated heterocyclic compounds, while 3-pyrrolines contain a double bond in the ring structure. Aldehydes, on the other hand, are characterized by the presence of a formyl group.
Properties
CAS No. |
83177-79-1 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-oxo-3,6,7,8-tetrahydropyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h3,5,7H,1-2,4H2 |
InChI Key |
XJKUUECRFIYIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1C(=CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



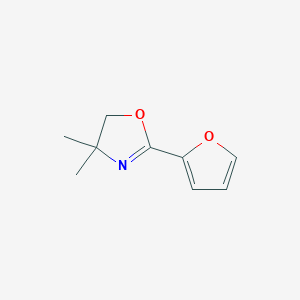
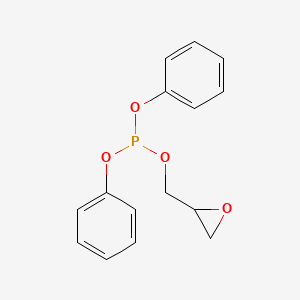



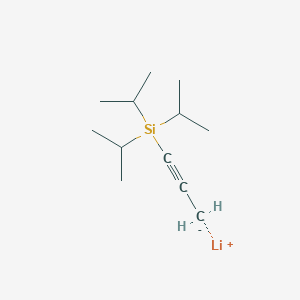
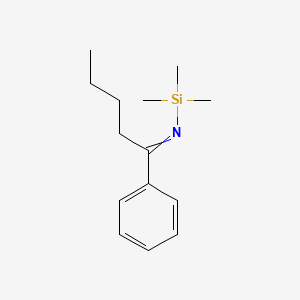
![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
![Methyl 2-oxo-5,6-dihydrobenzo[h]chromene-3-carboxylate](/img/structure/B14415557.png)
